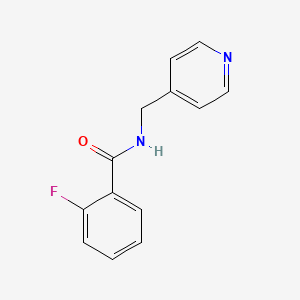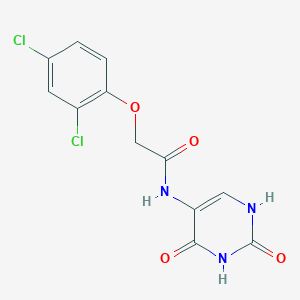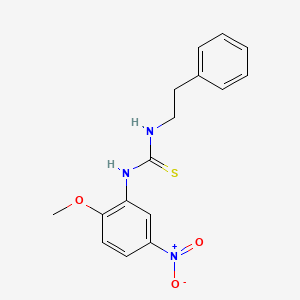![molecular formula C15H14BrNOS B5731012 2-[(2-bromobenzyl)thio]-N-phenylacetamide](/img/structure/B5731012.png)
2-[(2-bromobenzyl)thio]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-bromobenzyl)thio]-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BBPT and is a thioamide derivative of N-phenylacetamide. BBPT has been synthesized using different methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
BBPT has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, BBPT has been shown to exhibit anticancer, antifungal, and antimicrobial activities. BBPT has also been studied for its potential use as an anti-inflammatory agent and for the treatment of Alzheimer's disease. In drug discovery, BBPT has been used as a scaffold for the development of novel drugs with improved pharmacological properties. In material science, BBPT has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers.
Mecanismo De Acción
The mechanism of action of BBPT is not fully understood, but it has been suggested that the compound exerts its biological effects by inhibiting specific enzymes or proteins. For example, BBPT has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BBPT has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
BBPT has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that BBPT can induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and inhibit the production of inflammatory mediators. In vivo studies have shown that BBPT can reduce inflammation, inhibit tumor growth, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBPT has several advantages for lab experiments, including its relatively easy synthesis, high purity, and diverse biological activities. However, BBPT also has some limitations, including its low solubility in water and limited availability. Researchers must also ensure that they use appropriate safety precautions when handling BBPT due to its potential toxicity.
Direcciones Futuras
There are several future directions for the study of BBPT, including the development of novel drugs based on BBPT, the investigation of its potential use in the treatment of various diseases, and the synthesis of new materials using BBPT as a building block. Researchers may also investigate the potential mechanisms of action of BBPT and its effects on different biological pathways. Additionally, further studies are needed to determine the safety and toxicity of BBPT in different organisms and to optimize its pharmacological properties.
Conclusion:
In conclusion, BBPT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBPT has been synthesized using different methods, and its mechanism of action has been studied extensively. BBPT exhibits diverse biological activities, including anticancer, antifungal, and anti-inflammatory activities. BBPT has several advantages for lab experiments, including its easy synthesis and high purity, but also has some limitations, including its low solubility and limited availability. There are several future directions for the study of BBPT, including the development of novel drugs and materials, investigation of its potential use in the treatment of various diseases, and the investigation of its mechanisms of action.
Métodos De Síntesis
BBPT can be synthesized using different methods, including the reaction of 2-bromobenzyl chloride with thiourea in the presence of a base, followed by the reaction with N-phenylacetamide. Another method involves the reaction of 2-bromobenzylamine with carbon disulfide and then reacting the resulting product with N-phenylacetamide. The synthesis of BBPT has been reported in various research articles, and the purity of the compound can be confirmed using different analytical techniques.
Propiedades
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-14-9-5-4-6-12(14)10-19-11-15(18)17-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGOOKYCKHWZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198821 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5730931.png)
![N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730937.png)
![2-{4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5730938.png)
![ethyl {[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5730941.png)


![3-chloro-4-[(4-chloro-2-methylphenyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5730962.png)

![2-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5730976.png)


![N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5730989.png)

